molecular formula C7H4BrNOS B8786832 3-bromothieno[3,2-c]pyridin-6(5H)-one

3-bromothieno[3,2-c]pyridin-6(5H)-one

Cat. No. B8786832
M. Wt: 230.08 g/mol
InChI Key: FDEUKBJPUHZFPW-UHFFFAOYSA-N
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Patent
US08378104B2

Procedure details

A solution of N-[(4-bromothiophen-3-yl)methyl]-2-ethoxy-3-methoxypropanamide (729 mg, 2.26 mmol) in acetic acid (4.5 mL) and hydrogen bromide (2.2 mL, 41 mmol) was heated to reflux for 2 h. Upon cooling a precipitate formed. The precipitate was collected by vacuum filtration, washing with acetic acid (2×10 mL) and diethyl ether (2×10 mL). The collected solid was suspended in water (10 mL) and treated with solid sodium bicarbonate until the solution pH was −8. The solid was then collected by vacuum filtration, washing with water (2×10 mL). The collected solid was dried in an oven at 50° C. for 16 h to afford 235 mg (45%) of the title compound as a tan solid. 1H NMR (400 MHz, DMSO-d6): δ ppm 11.82 (br. s., 1 H), 8.07 (s, 1 H), 7.55 (s, 1 H), 7.01 (s, 1H); MS (ESI): 230.01, 231.99 [M+H]+; HPLC tR=2.53 min (ZQ3, polar—4 min).
Name
N-[(4-bromothiophen-3-yl)methyl]-2-ethoxy-3-methoxypropanamide
Quantity
729 mg
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH2:7][NH:8][C:9](=[O:17])[CH:10](OCC)COC)=[CH:4][S:5][CH:6]=1.Br>C(O)(=O)C>[Br:1][C:2]1[C:3]2=[CH:7][NH:8][C:9](=[O:17])[CH:10]=[C:4]2[S:5][CH:6]=1

Inputs

Step One
Name
N-[(4-bromothiophen-3-yl)methyl]-2-ethoxy-3-methoxypropanamide
Quantity
729 mg
Type
reactant
Smiles
BrC=1C(=CSC1)CNC(C(COC)OCC)=O
Name
Quantity
2.2 mL
Type
reactant
Smiles
Br
Name
Quantity
4.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling a precipitate
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
washing with acetic acid (2×10 mL) and diethyl ether (2×10 mL)
ADDITION
Type
ADDITION
Details
treated with solid sodium bicarbonate until the solution pH was −8
FILTRATION
Type
FILTRATION
Details
The solid was then collected by vacuum filtration
WASH
Type
WASH
Details
washing with water (2×10 mL)
CUSTOM
Type
CUSTOM
Details
The collected solid was dried in an oven at 50° C. for 16 h
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
BrC1=CSC=2C1=CNC(C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 235 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.